molecular formula C16H22INO3 B8160228 tert-Butyl 3-((4-iodophenoxy)methyl)pyrrolidine-1-carboxylate

tert-Butyl 3-((4-iodophenoxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B8160228
M. Wt: 403.25 g/mol
InChI Key: ODYIQONBYAGXNN-UHFFFAOYSA-N
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Description

tert-Butyl 3-((4-iodophenoxy)methyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position, a 4-iodophenoxy moiety attached via a methylene bridge at the 3-position of the pyrrolidine ring. This structural motif is significant in medicinal and synthetic chemistry due to its versatility in drug design, particularly as a precursor for prodrugs or bioactive molecules.

Properties

IUPAC Name

tert-butyl 3-[(4-iodophenoxy)methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22INO3/c1-16(2,3)21-15(19)18-9-8-12(10-18)11-20-14-6-4-13(17)5-7-14/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYIQONBYAGXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)COC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((4-iodophenoxy)methyl)pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

    Introduction of the Iodophenoxy Group: The iodophenoxy group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting a phenol derivative with iodine in the presence of a base.

    Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the iodophenoxy moiety, leading to the formation of iodinated phenols or quinones.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions to replace the iodine atom.

Major Products

    Oxidation: Iodinated phenols or quinones.

    Reduction: Alcohol derivatives of the original ester.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

tert-Butyl 3-((4-iodophenoxy)methyl)pyrrolidine-1-carboxylate serves as a valuable building block in organic synthesis. Its unique structure allows for various chemical transformations, enabling the creation of complex organic molecules. The iodophenoxy moiety can participate in nucleophilic substitution reactions, facilitating the introduction of diverse functional groups into target compounds.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. The pyrrolidine framework is common in many bioactive molecules, particularly those targeting neurological and cardiovascular systems. Its derivatives may exhibit enhanced binding affinity to specific receptors or enzymes due to the chiral nature of the pyrrolidine ring .

Biological Studies

The compound is employed in biological studies to explore enzyme mechanisms and protein-ligand interactions. Its ability to modulate biological pathways makes it a candidate for studying metabolic processes and developing new therapeutic agents . The introduction of the iodophenoxy group may also influence the compound's pharmacokinetic properties, such as solubility and permeability.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound as an intermediate in synthesizing novel pyrrolidine-based inhibitors targeting specific enzymes involved in cancer metabolism. The synthesized derivatives showed promising inhibitory activity, suggesting potential as lead compounds for drug development .

Case Study 2: Evaluation of Pharmacological Properties

Another research effort focused on evaluating the pharmacological properties of derivatives synthesized from this compound. The study revealed that certain derivatives exhibited significant anti-inflammatory effects in vitro, indicating their potential application in treating inflammatory diseases .

Mechanism of Action

The mechanism by which tert-Butyl 3-((4-iodophenoxy)methyl)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodophenoxy group can facilitate binding interactions, while the pyrrolidine ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • tert-Butyl 3-((5-bromo-3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (CAS 1186311-10-3):

    • Features bromine and iodine substituents on a pyridine ring instead of a benzene ring.
    • Higher molecular weight (483.14 g/mol) compared to the target compound due to the pyridine scaffold and dual halogens.
    • Enhanced electrophilicity for nucleophilic aromatic substitution, useful in Suzuki-Miyaura couplings .
  • (R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate (CAS 1289585-33-6): Replaces the oxygen linker with a sulfur atom and substitutes iodine with chlorine.

Amino- and Methoxy-Substituted Analogs

  • (R)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate (CAS 1036488-30-8): Substitutes iodine with an amino group, enabling hydrogen bonding and participation in diazotization reactions. Lower molecular weight (306.34 g/mol) and improved solubility in polar solvents (e.g., DMSO) .
  • tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (CAS 1186311-11-4):

    • Methoxy group reduces reactivity compared to halogens but stabilizes the pyridine ring against oxidation.
    • Molecular weight: 387.27 g/mol .

Modifications in the Pyrrolidine Core

Functional Group Additions

  • tert-Butyl 3-(2-aminoethoxy)-4-((6-(tert-butoxycarbonylamino)-4-methylpyridin-2-yl)methyl)pyrrolidine-1-carboxylate ((±)-19): Incorporates a 2-aminoethoxy side chain and a Boc-protected aminopyridinylmethyl group. Demonstrates enhanced water solubility (logS ≈ -3.2) due to the polar amino group, suitable for intravenous formulations .
  • tert-Butyl (2R,4R)-4-hydroxy-2-(3-(4-octylphenyl)-3-oxopropyl)pyrrolidine-1-carboxylate (15b):

    • Contains a hydroxyl group and a ketone-functionalized alkyl chain, increasing hydrogen-bonding capacity.
    • Used in constrained sphingosine analogs for anticancer activity .

Stereochemical Variations

  • tert-Butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate :
    • Exhibits (R)-stereochemistry at the pyrrolidine 2-position, influencing receptor binding specificity.
    • Reported to inhibit sphingosine-1-phosphate (S1P) receptors with IC₅₀ values < 100 nM .

Data Tables

Table 1. Key Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (logS)
tert-Butyl 3-((4-iodophenoxy)methyl)pyrrolidine-1-carboxylate C₁₆H₂₀INO₃ 401.24 4-Iodophenoxy, methylene linker -4.1 (DCM)
tert-Butyl 3-((5-bromo-3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₁₆H₁₉BrIN₂O₃ 483.14 Pyridine, Br, I -5.3 (THF)
(R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate C₁₅H₂₀ClNO₂S 313.84 4-Chlorophenylthio, (R)-configuration -3.8 (EtOAc)
(R)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate C₁₅H₂₀N₂O₃ 306.34 4-Aminophenoxy -2.9 (MeOH)

Research Findings and Implications

  • Synthetic Flexibility : The Boc-protected pyrrolidine scaffold allows modular synthesis. For example, iodine in the target compound enables Suzuki couplings to introduce aryl/heteroaryl groups , while azide-functionalized analogs (e.g., (±)-18) facilitate bioorthogonal chemistry .
  • Biological Activity : Compounds with long alkyl chains (e.g., 4-octylphenyl in 15b) show enhanced membrane permeability and anticancer efficacy, with IC₅₀ values < 1 µM in leukemia cell lines .
  • Stability Considerations : Thioether analogs (e.g., CAS 1289585-33-6) exhibit greater metabolic stability compared to ether-linked derivatives due to sulfur’s resistance to enzymatic oxidation .

Biological Activity

tert-Butyl 3-((4-iodophenoxy)methyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure

The compound features a tert-butyl ester, a pyrrolidine ring, and an iodophenoxy moiety. Its IUPAC name is tert-butyl 3-[(4-iodophenoxy)methyl]pyrrolidine-1-carboxylate, with the following chemical formula:

C16H22INO3C_{16}H_{22}INO_3

Synthesis

The synthesis typically involves the reaction of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate with 4-iodophenol in the presence of a base like potassium carbonate. The reaction is generally conducted in an organic solvent such as dimethylformamide (DMF) under reflux conditions .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The iodophenoxy group can interact with enzymes and receptors, potentially modulating their activity. The pyrrolidine ring may enhance binding affinity to biological targets, influencing the compound's pharmacological properties .

Pharmacological Applications

Research indicates that this compound may exhibit several pharmacological activities, including:

  • Antioxidant Activity : Potential to scavenge free radicals.
  • Anti-inflammatory Effects : Inhibiting pathways associated with inflammation.
  • Enzyme Inhibition : Interacting with specific enzymes, which could lead to therapeutic applications in diseases like cancer and metabolic disorders .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various related compounds, including those featuring similar structures to this compound. Compounds demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values comparable to standard anti-inflammatory drugs .

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound A5.400.01
Compound B1.780.50
tert-butyl derivativeTBDTBD

Case Study 2: Enzyme Interaction

In another study focusing on enzyme interactions, tert-butyl derivatives were shown to inhibit specific enzymes involved in metabolic pathways. The mechanism involved competitive inhibition, suggesting potential applications in metabolic disorders .

Comparative Analysis

Comparative studies have been conducted on similar compounds to assess their biological activities. For instance:

Compound NameStructure SimilarityBiological Activity
tert-Butyl 3-((3-iodophenoxy)methyl)pyrrolidine-1-carboxylateHighModerate anti-inflammatory
tert-Butyl 3-(phenoxy)methyl)pyrrolidine-1-carboxylateModerateLow anti-cancer activity

These comparisons highlight the influence of structural variations on biological activity.

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